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Fa-AMP1

Cat. No.: B1576605
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Description

Contextualization of Antimicrobial Peptides (AMPs) in Plant Innate Immunity

Plant innate immunity relies on a multi-layered defense system, with antimicrobial peptides serving as a prominent chemical barrier against biotic stress. oup.commdpi.com These peptides are typically small, cationic molecules, often characterized by amphipathic structures that facilitate interaction with microbial membranes. oup.comfrontiersin.org AMPs are expressed in various plant organs and can be present constitutively or induced in response to pathogen attack. oup.comnih.gov Their diverse mechanisms of action and remarkable structural stability contribute to their efficacy as a defense strategy, which is evidenced by their widespread occurrence across the plant kingdom. oup.com

AMPs are considered essential components of the innate immune defenses in multicellular organisms, including plants. frontiersin.org They provide direct and durable resistance against a broad spectrum of plant-associated organisms, including bacteria, fungi, viruses, and oomycetes. oup.commdpi.com Beyond their direct antimicrobial activity, some plant AMPs can also modulate defense signaling pathways, linking innate and acquired immune responses. frontiersin.orgnih.gov

Overview of Fa-AMP1 Discovery and Significance in Fagopyrum esculentum Moench

This compound, along with a related peptide Fa-AMP2, was discovered and purified from the seeds of common buckwheat (Fagopyrum esculentum Moench). researchgate.nettandfonline.comnih.govscilit.com Buckwheat, a gluten-free pseudocereal belonging to the Polygonaceae family, has a history of both edible and medicinal use. researchgate.net The isolation of these novel antimicrobial peptides from buckwheat seeds highlighted their potential significance in the plant's self-defense against infections by various harmful pathogens. tandfonline.com

The discovery and characterization of this compound and Fa-AMP2 involved purification techniques such as gel filtration, ion-exchange HPLC, and reverse-phase HPLC. researchgate.nettandfonline.comnih.gov These peptides were found to be basic, with isoelectric points greater than 10. researchgate.nettandfonline.comnih.gov MALDI-TOF MS analysis determined their molecular masses to be approximately 3,879 Da for this compound and 3,906 Da for Fa-AMP2. researchgate.nettandfonline.comnih.gov A notable characteristic of both this compound and Fa-AMP2 is their high content of cysteine and glycine (B1666218) residues, with continuous sequences of these amino acids. researchgate.nettandfonline.comnih.gov

The significance of this compound in Fagopyrum esculentum lies in its potent antimicrobial activity against a range of plant pathogenic fungi and both Gram-positive and Gram-negative bacteria. researchgate.nettandfonline.comnih.govapsnet.orgmdpi.com This broad spectrum of activity suggests that Fa-AMPs have evolved as a sophisticated defense mechanism for protecting the buckwheat plant. researchgate.nettandfonline.com Research findings have demonstrated the concentrations required for 50% inhibition (IC50) of microbial growth, indicating their potency. researchgate.nettandfonline.comnih.gov

Classification of this compound within the Broad Landscape of Plant Defensins and Hevein-like Peptides

Plant antimicrobial peptides are broadly classified into families based on their structural features, including the number and arrangement of cysteine residues and disulfide bonds. frontiersin.orgnih.govmdpi.com this compound exhibits structural and antimicrobial characteristics that indicate its belonging to a plant defensin (B1577277) family. researchgate.nettandfonline.comnih.gov Plant defensins are cysteine-rich peptides, typically 45-54 amino acids in length, with four to five disulfide bonds, and are known for their membranolytic functions and diverse biological activities, including antifungal and antibacterial properties. apsnet.orgnih.gov

Specifically, this compound has been classified as an 8-cysteine hevein-like peptide. researchgate.netmdpi.comfrontiersin.orgfrontiersin.org Hevein-like peptides constitute a family of cysteine-rich peptides that often contain a conserved chitin-binding domain. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netmdpi.com They are typically basic peptides ranging from 29 to 45 amino acids with three to five disulfide bonds and are rich in glycine and conserved aromatic residues. nih.govfrontiersin.orgresearchgate.net The ability to bind to chitin (B13524), a major component of fungal cell walls, is a key feature contributing to the antifungal activity of hevein-like peptides. nih.govfrontiersin.org

While this compound is classified as an 8-cysteine hevein-like peptide, its cysteine arrangements show similarities to plant defensins containing six cysteine residues. tandfonline.com Additionally, Fa-AMPs contain continuous sequences of glycine, a characteristic seen in the glycine-rich peptide family, which is known to display activity against Gram-negative bacteria. tandfonline.comapsnet.org This suggests that Fa-AMPs possess structural features found in both defensin and glycine-rich peptide families, contributing to their broad antimicrobial spectrum. researchgate.nettandfonline.com

This compound consists of 40 amino acid residues. researchgate.netmdpi.com Its amino acid sequence is highly similar to Fa-AMP2, differing only by the C-terminal residue (Lys in this compound and Arg in Fa-AMP2). mdpi.com This minor variation in the C-terminal residue has been shown to influence their antimicrobial activity against specific microorganisms. mdpi.com

The UniProt database lists this compound (accession number P0DKH7) as an antimicrobial peptide from Fagopyrum esculentum with activity against plant pathogenic fungi and Gram-negative and Gram-positive bacteria. uniprot.org It is also noted for its chitin-binding activity. uniprot.org

Key Characteristics of this compound

CharacteristicValueSource
Source OrganismFagopyrum esculentum Moench (Common Buckwheat) researchgate.nettandfonline.comnih.govscilit.com
Molecular Mass (Da)3,879 researchgate.nettandfonline.comnih.gov
Isoelectric Point (pI)>10 researchgate.nettandfonline.comnih.gov
Amino Acid Residues40 researchgate.netmdpi.com
Cysteine Residues8 researchgate.netmdpi.comfrontiersin.orgfrontiersin.org
Key Amino AcidsCysteine, Glycine researchgate.nettandfonline.comnih.gov
Antimicrobial ActivityFungi, Gram-positive bacteria, Gram-negative bacteria researchgate.nettandfonline.comnih.govapsnet.orgmdpi.com
ClassificationPlant Defensin, 8-Cysteine Hevein-like peptide researchgate.nettandfonline.commdpi.comfrontiersin.orgfrontiersin.org
UniProt AccessionP0DKH7 researchgate.netuniprot.org

Antimicrobial Activity of this compound (IC50 values)

Target MicroorganismIC50 (µg/ml)Source
Plant pathogenic fungi11 - 36 researchgate.nettandfonline.comnih.gov
Gram-positive bacteria11 - 36 researchgate.nettandfonline.comnih.gov
Gram-negative bacteria11 - 36 researchgate.nettandfonline.comnih.gov
Fusarium oxysporumMore active than Fa-AMP2 mdpi.com
Geotrichum candidumLess active than Fa-AMP2 mdpi.com
Agrobacterium radiobacterLess active than Fa-AMP2 mdpi.com
Erwinia carotovoraSimilar activity to Fa-AMP2 mdpi.com
Agrobacterium rhizogenesSimilar activity to Fa-AMP2 mdpi.com
Clavibacter michiganensisSimilar activity to Fa-AMP2 mdpi.com
Curtobacterium flaccumfaciensSimilar activity to Fa-AMP2 mdpi.com

Note: The IC50 values represent the concentration of peptide required for 50% inhibition of microbial growth. researchgate.nettandfonline.comnih.gov Specific activity differences between this compound and Fa-AMP2 against certain microorganisms have been observed. mdpi.com

Properties

bioactivity

Antibacterial

sequence

AQCGAQGGGATCPGGLCCSQWGWCGSTPKYCGAGCQSNCK

Origin of Product

United States

Isolation and Purification Methodologies of Fa Amp1

Extraction Techniques from Plant Tissues (e.g., Buckwheat Seeds)

Antimicrobial peptides can be extracted from various parts of plants, including seeds. nih.gov The extraction of AMPs from plant sources commonly employs water or water-based solutions, such as acids, buffers, and salt solutions, or organic solutions. nih.gov For Fa-AMP1 and Fa-AMP2, sodium acetate (B1210297) has been successfully used as an extraction solvent from buckwheat seeds. nih.gov

Chromatographic Separation Strategies for this compound Purification

Following the initial extraction, chromatographic methods are employed to purify this compound. The purification scheme for this compound from buckwheat seeds has involved a combination of gel filtration, ion-exchange high-performance liquid chromatography (HPLC), and reverse-phase HPLC. researchgate.netnih.govscilit.comtandfonline.com

Gel Filtration Chromatography Applications

Gel filtration chromatography, also known as size exclusion chromatography (SEC), separates molecules based on their size by filtration through a gel matrix containing pores. bio-rad.comedvotek.com Larger molecules that cannot enter the pores elute first in the void volume, while smaller molecules that enter the pores are retarded and elute later in order of decreasing molecular weight. bio-rad.comedvotek.com In the purification of Fa-AMPs from buckwheat seeds, gel filtration on Sephadex G75 has been used as an initial step to obtain an active fraction containing the antimicrobial peptides. researchgate.netnih.govscilit.comtandfonline.com

Ion-Exchange High-Performance Liquid Chromatography (HPLC)

Ion-exchange chromatography separates molecules based on their net charge. shodexhplc.com Since this compound is a basic peptide with an isoelectric point over 10, cation-exchange chromatography is suitable for its purification. researchgate.netnih.govscilit.com In the purification protocol for Fa-AMPs, the active fraction from gel filtration was further purified by cation-exchange HPLC on a SP COSMOGEL column. researchgate.netnih.govscilit.comtandfonline.com Elution was typically performed using a linear gradient of increasing salt concentration, such as NaCl, in a phosphate (B84403) buffer. tandfonline.com

Reverse-Phase High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used technique that separates molecules based on their hydrophobicity. shodexhplc.comaocs.org It is often used in the later stages of peptide purification to achieve high resolution. researchgate.net For the purification of Fa-AMPs, the active fraction from ion-exchange chromatography was subjected to reverse-phase HPLC using a column like Mightysil RP-4. researchgate.netnih.govscilit.comtandfonline.com Separation was achieved using a linear gradient of organic solvents, such as a mixture of acetonitrile (B52724) and 2-propanol, in an acidic mobile phase like trifluoroacetic acid (TFA). tandfonline.com This step yielded purified this compound and Fa-AMP2 as distinct peaks. tandfonline.com Rechromatography might be performed to further enhance purity. tandfonline.com

Here is a summary of the purification steps and representative findings:

Purification StepColumn/MatrixElution MethodKey Outcome
Gel Filtration ChromatographySephadex G75Sodium acetate buffer (pH 5.0)Active fraction containing AMPs
Cation-Exchange HPLCSP COSMOGELLinear gradient of NaCl in phosphate buffer (pH 6.8)Separation based on charge
Reverse-Phase HPLCMightysil RP-4Linear gradient of MeCN:2-PrOH in 0.1% TFASeparation based on hydrophobicity, yields purified this compound and Fa-AMP2

Yields of purified this compound and Fa-AMP2 from 300g of buckwheat seeds have been reported as approximately 1.8 mg and 1.4 mg, respectively. tandfonline.com

Structural Elucidation and Characterization of Fa Amp1

Primary Structure Analysis of Fa-AMP1

The primary structure of this compound, like all peptides, is defined by the linear sequence of its amino acid residues from the N-terminus to the C-terminus. mtoz-biolabs.comnumberanalytics.com

Amino Acid Sequencing and Compositional Profiling

This compound is a relatively short peptide, consisting of 40 amino acid residues. researchgate.nettandfonline.commdpi.com Amino acid sequencing, often performed using techniques like Edman degradation or mass spectrometry, has revealed its specific sequence. mtoz-biolabs.comnumberanalytics.com Compositional analysis has shown that a significant proportion of its residues are cysteine and glycine (B1666218). researchgate.nettandfonline.comtandfonline.comnih.gov Approximately 45% of the total amino acid residues in this compound are cysteine and glycine. tandfonline.com

The determined amino acid sequence of this compound is: AQCGAQGGGATCPGGLCCSQWGWCGSTPKYCGAGCQSNCK. researchgate.net

This compound has a molecular mass of 3,879 Da as determined by MALDI-TOF MS analysis. researchgate.nettandfonline.comnih.govscilit.com It is a basic peptide with an isoelectric point (pI) over 10. researchgate.nettandfonline.comnih.govscilit.com

Below is a table summarizing key compositional data for this compound:

CharacteristicValueMethod
Number of Amino Acids40Sequencing
Molecular Mass (Da)3,879 (or 3880.1 monoisotopic)MALDI-TOF MS
Isoelectric Point (pI)>10Not specified, but typically electrophoresis/chromatography
Cysteine ContentHigh (part of 45% Cys+Gly)Compositional Analysis
Glycine ContentHigh (part of 45% Cys+Gly)Compositional Analysis

Identification of Conserved Cysteine and Glycine Residues

This compound is notable for its high content of cysteine and glycine residues, which together account for nearly half of its composition. researchgate.nettandfonline.comtandfonline.comnih.gov It contains eight cysteine residues. researchgate.netmdpi.comnih.gov These cysteine residues are particularly important as they are involved in forming disulfide bonds that stabilize the peptide's three-dimensional structure. researchgate.netnih.govoup.comuniprot.orgnih.gov The arrangement of cysteine residues in this compound shows similarities to plant defensins, specifically an 8-Cys arrangement, although its pattern is distinct from some other type 2 plant defensins. tandfonline.com

Continuous sequences of cysteine (-CC-) and glycine (-GGG- and -GG-) are present in the this compound sequence. researchgate.nettandfonline.com The abundance of glycine residues is also a characteristic shared with glycine-rich peptide families. tandfonline.comapsnet.org

Characterization of Specific Amino Acid Motifs

This compound possesses specific amino acid motifs that are characteristic of certain peptide families. It exhibits cysteine arrangements strikingly similar to those found in typical plant defensins, particularly in the first six cysteine residues from the N-terminus, resembling the pattern found in type 1 plant defensins. tandfonline.com Plant defensins often contain a conserved cysteine-stabilized αβ (CSαβ) motif. researchgate.netapsnet.org

In addition to the cysteine motifs, the presence of continuous glycine sequences (-GGG- and -GG-) links this compound structurally to the glycine-rich peptide family. tandfonline.com Hevein-like peptides, a family to which this compound belongs, share conserved cysteine, glycine, and certain aromatic amino acid residues. nih.gov The sequence AQCGAQGGGATCPGGLCCSQWGWCGSTPKYCGAGCQSNCK shows the arrangement of these residues and motifs. researchgate.net

Secondary and Tertiary Structural Features of this compound

Beyond the primary sequence, the biological function of this compound is heavily dependent on its folded three-dimensional structure, which is stabilized by secondary and tertiary interactions. numberanalytics.com

Prediction and Determination of Alpha-Helical and Beta-Sheet Conformations

While detailed experimental determination of this compound's secondary and tertiary structure (like through X-ray crystallography or NMR spectroscopy) is not explicitly detailed in the provided search results, its classification within the plant defensin (B1577277) and hevein-like peptide families provides strong indications of its likely structural features. researchgate.nettandfonline.commdpi.comnih.gov Plant defensins typically feature a structure comprising one alpha-helix and three antiparallel beta-sheets, stabilized by disulfide bonds. oup.com Hevein-like peptides are also described as having structural motifs composed of three antiparallel beta sheets and a short alpha-helix. researchgate.net Some hevein-like peptides have a structure consisting of a beta-sheet with two antiparallel beta-strands, an N-terminal coil, and a C-terminal helical turn. nih.gov

Predictive methods, such as JPred and GOR, can be used to estimate secondary structure based on amino acid sequence. gmu.edu These methods identify regions likely to form helices or sheets.

Role of Disulfide Bond Networks in this compound Structure and Stability

A critical feature of this compound's structure is the presence of disulfide bonds, formed between the thiol groups of cysteine residues. numberanalytics.comuniprot.org this compound contains eight cysteine residues, which are involved in forming four intramolecular disulfide bonds. researchgate.netnih.govuniprot.org These disulfide bonds are essential for stabilizing the peptide's folded conformation and are crucial for its biological activity. nih.govoup.comnih.gov

UniProt entry P0DKH7 for this compound indicates the positions of these disulfide bonds: 3↔18, 12↔24, 17↔31, and 35↔39. uniprot.org This specific disulfide bond network contributes significantly to the rigidity and stability of the peptide's three-dimensional structure, which is characteristic of plant defensins and hevein-like peptides. researchgate.netnih.govoup.comnih.gov The stability conferred by these bonds allows the peptide to maintain its active conformation under various conditions. tandfonline.comoup.com The reduction of disulfide bonds in similar peptides has been shown to decrease their antifungal activity, highlighting the importance of this network. nih.gov

The arrangement of cysteine residues and the resulting disulfide bonds form a conserved structural scaffold in plant defensins. researchgate.netnih.govapsnet.org

Structural Homology Modeling and Comparison with Related Plant AMPs

Structural homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known experimental structure of a related protein (template). jbiochemtech.comuniroma1.it This method is particularly valuable for understanding the potential fold and structural characteristics of peptides like this compound when experimental structures are not available.

Comparisons of the amino acid sequence and cysteine arrangement of this compound with known plant defensins have provided insights into its structural classification. Despite possessing eight cysteine residues, which is characteristic of type 2 plant defensins, the arrangement of the first six cysteine residues from the N-terminus in this compound is strikingly similar to that found in type 1 plant defensins. tandfonline.com This suggests that this compound may adopt a fold that shares features with both types of defensins. Plant defensins typically contain multiple disulfide bonds formed by their conserved cysteine residues, which are crucial for maintaining their stable structure and biological activity. oup.comnih.govexplorationpub.com

Homology modeling has been applied to other plant defensins, such as DM-AMP1, to predict their 3D structures and understand their mechanisms of action. jbiochemtech.com Similarly, homology modeling could be utilized to generate a predicted 3D structure for this compound, using known plant defensin structures as templates. This would allow for a more detailed comparison of its structural features, such as the arrangement of secondary structure elements (e.g., alpha-helices and beta-sheets) and the formation of disulfide bonds, with other related plant AMPs. jbiochemtech.comnih.gov

This compound's unique combination of defensin-like characteristics (cysteine content and arrangement) and features of glycine-rich peptides (continuous glycine sequences) distinguishes it from other plant AMPs. tandfonline.com This structural hybrid nature may contribute to its broad spectrum of antimicrobial activity. researchgate.net Other plant AMPs, such as hevein-like peptides, also contain cysteine residues and exhibit antifungal activity, often by binding to chitin (B13524). nih.govnih.gov Comparisons of this compound's structure to these and other AMP families can help elucidate the relationship between structural motifs and biological function in plant defense peptides.

Biophysical Characterization Methodologies for this compound

Comprehensive biophysical characterization is essential to understand the structural integrity, purity, and conformational properties of this compound. Various spectroscopic and mass spectrometric techniques are employed for this purpose.

Spectroscopic methods provide valuable information about the secondary structure and folding of peptides and proteins. Circular Dichroism (CD) spectroscopy is a widely used technique for characterizing the secondary structure content of biomolecules, including AMPs. evitachem.comcolab.wsdaveadamslab.comnih.gov CD measures the differential absorption of left and right circularly polarized light by chiral molecules, such as proteins and peptides. daveadamslab.comnih.gov The resulting CD spectrum in the far-UV region (typically 190-250 nm) is sensitive to the conformation of the peptide backbone and can indicate the presence and relative proportions of secondary structures like alpha-helices, beta-sheets, turns, and random coils. daveadamslab.comnih.gov

While specific CD spectral data for this compound were not detailed in the immediate search results, CD spectroscopy is a standard methodology for the biophysical characterization of antimicrobial peptides to assess their folding and conformational changes under different conditions, such as in the presence of membranes or membrane-mimicking environments. daveadamslab.comnih.gov Analyzing the CD spectrum of this compound would provide insights into its secondary structure in solution and how this structure might change upon interaction with microbial membranes, which is often related to the mechanism of action of AMPs. mdpi.commdpi.com

Mass spectrometry (MS) plays a crucial role in confirming the molecular mass, assessing the purity, and elucidating the primary structure of peptides like this compound. As mentioned, MALDI-TOF MS was used to determine the molecular mass of purified this compound. oup.comnih.govscilit.comtandfonline.comresearchgate.net

Advanced MS techniques, such as electrospray ionization (ESI) MS coupled with liquid chromatography (LC-MS) or tandem mass spectrometry (MS/MS), provide more detailed structural information. LC-MS allows for the separation of peptide mixtures before MS analysis, enabling the assessment of purity and the detection of potential impurities or variants. acs.orgcore.ac.uk MS/MS involves the fragmentation of peptides and analysis of the resulting fragment ions, which can be used to determine the amino acid sequence and identify post-translational modifications. core.ac.uk

For a comprehensive assessment of this compound's integrity and purity, advanced MS techniques would be employed following its purification. This would involve confirming the expected molecular mass, checking for truncated or modified forms of the peptide, and verifying the amino acid sequence obtained through Edman degradation or cDNA sequencing. tandfonline.com Such analyses are critical for ensuring the quality and reliability of the peptide for further functional and structural studies.

Table 2: Biophysical Characterization Methodologies Applicable to this compound

MethodologyPrincipleInformation ProvidedRelevance to this compound
Circular Dichroism (CD) SpectroscopyMeasures differential absorption of circularly polarized light by chiral moleculesSecondary structure content (alpha-helix, beta-sheet, etc.)Assessing the folded state and conformational changes of this compound in various environments.
MALDI-TOF MSMeasures mass-to-charge ratio of ionized moleculesMolecular mass determinationConfirmation of the molecular weight of purified this compound. oup.comnih.govscilit.comtandfonline.comresearchgate.net
LC-MSCouples liquid chromatography separation with mass spectrometryPurity assessment, identification of variants/impuritiesAnalyzing the homogeneity of this compound preparations. acs.orgcore.ac.uk
Tandem MS (MS/MS)Fragmentation of ions and analysis of fragment massesAmino acid sequence, post-translational modificationsVerifying primary structure and identifying any modifications. core.ac.uk

Molecular Mechanisms of Antimicrobial Action of Fa Amp1

Interactions with Microbial Cellular Components

Antimicrobial peptides like Fa-AMP1 primarily target microbial membranes and cell walls due to their cationic and amphipathic nature, which facilitates interaction with negatively charged microbial surfaces. nih.govmdpi.comresearchgate.netnih.gov

Membrane Interaction and Permeabilization Mechanisms

A key mechanism of action for many antimicrobial peptides, including those in the defensin (B1577277) family to which this compound belongs, involves disrupting the microbial cell membrane. oup.comnih.govmdpi.comresearchgate.netapsnet.org This interaction can lead to increased membrane permeability and ultimately cell lysis. oup.commdpi.comresearchgate.net The cationic nature of this compound allows it to bind to the negatively charged components of microbial membranes, such as teichoic and lipoteichoic acids in Gram-positive bacteria or lipopolysaccharides in Gram-negative bacteria. mdpi.com While the precise models (e.g., Barrel-stave, Toroidal, Carpet models) by which this compound permeabilizes membranes require further detailed study, these are common mechanisms for AMPs involving pore formation or detergent-like disruption of the lipid bilayer. researchgate.netfrontiersin.orgfrontiersin.org Membrane permeabilization results in the dissipation of the electrochemical gradient, leakage of ions and cellular contents, and ultimately cell death. researchgate.net

Binding to Microbial Cell Wall Constituents (e.g., Chitin (B13524), Peptidoglycan)

This compound's broad antimicrobial spectrum, effective against both bacteria and fungi, suggests interactions with components present in the cell walls of these diverse organisms. tandfonline.com Bacterial cell walls are primarily composed of peptidoglycan, while fungal cell walls contain chitin. tandfonline.com As a highly basic peptide, this compound is thought to bind to negatively charged peptidoglycan in bacterial cell walls. tandfonline.com While some plant defensins have shown specific binding to fungal cell wall components like mannosylinositol phosphoryl-ceramide, a specific binding target for this compound on fungal cell walls like chitin or peptidoglycan has been suggested but requires further clear elucidation. researchgate.netmdpi.commdpi.comfrontiersin.org However, some hevein-like peptides, which share structural features with defensins, are known to bind chitin and interfere with hyphal growth by potentially disrupting chitin synthesis or hydrolysis. ntu.edu.sgnih.gov The presence of glycine (B1666218) and cysteine residues in this compound may also contribute to its antifungal activity. researchgate.net

Disruption of Intracellular Processes via Non-Membrane Targeting

Beyond membrane disruption, antimicrobial peptides can also exert their effects by targeting intracellular processes. nih.govresearchgate.netnih.govfrontiersin.orgencyclopedia.pub This non-membrane targeting can involve penetrating the cell membrane and interfering with various cellular functions. researchgate.netfrontiersin.orgencyclopedia.pub While membrane permeabilization is a major mechanism, some AMPs can spontaneously pass through the membrane and act on intracellular targets. mdpi.comresearchgate.net this compound, like other AMPs, may reach intracellular targets, contributing to its antimicrobial activity through mechanisms beyond membrane permeabilization. researchgate.netencyclopedia.pubacs.org

Inhibition of Microbial Biochemical Pathways

Antimicrobial peptides can also inhibit microbial growth by interfering with essential biochemical pathways within the cell. nih.govfrontiersin.orgnih.gov

Modulation of Nucleic Acid Synthesis (DNA, RNA)

Some antimicrobial peptides have been shown to inhibit microbial growth by interfering with the synthesis of nucleic acids, specifically DNA and RNA. nih.govmdpi.comfrontiersin.orgnih.gov While buforin II is an example of an AMP that binds to DNA and RNA after entering the cell, direct evidence specifically detailing how this compound modulates nucleic acid synthesis is not explicitly available in the provided search results. mdpi.com However, the general mechanisms of AMPs include interference with nucleic acid synthesis. nih.govfrontiersin.orgnih.gov

Interference with Protein Synthesis and Folding

Inhibition of protein synthesis is another documented mechanism for some antimicrobial peptides. researchgate.netfrontiersin.orgnih.gov AMPs can target ribosomes, the cellular machinery responsible for protein synthesis, thereby halting or disrupting this crucial process. researchgate.net Additionally, some AMPs can interfere with protein folding, which is essential for the proper function of cellular proteins. frontiersin.org While research on this compound has indicated its broad antimicrobial activity, specific detailed research findings on how it interferes with protein synthesis or folding were not prominently found in the provided results, though these are recognized mechanisms for AMPs in general. researchgate.netfrontiersin.orgnih.gov

Enzymatic Inhibition (e.g., Fungal Metalloproteases, Alpha-Amylases)

While the primary mechanism of many AMPs involves membrane interaction, some plant AMPs are known to inhibit enzymes crucial for microbial survival or pathogenesis oup.com. For instance, knottin-type peptides can inhibit enzymes such as proteases, and lipid transfer proteins can disrupt microbial membranes by binding lipids nih.gov. Research on other plant AMPs has demonstrated inhibitory activity against enzymes like trypsin, chymotrypsin, and alpha-amylase oup.comscielo.br. Specifically, studies have shown that certain plant peptides can inhibit alpha-amylase activity in fungi scielo.brresearchgate.net. Fungal metalloproteases are also known to play roles in fungal pathogenesis mdpi.com. While direct evidence detailing this compound's specific inhibitory effects on fungal metalloproteases or alpha-amylases is not extensively highlighted in the provided search results, the classification of this compound within the plant defensin family, some members of which exhibit enzymatic inhibitory properties, suggests this as a potential, though not definitively established, mechanism.

Broad-Spectrum Antimicrobial Activity Profile of this compound

This compound demonstrates a broad spectrum of antimicrobial activity, being effective against a range of plant pathogenic fungi, Gram-positive bacteria, and Gram-negative bacteria researchgate.nettandfonline.comscilit.comnih.govoup.comlabroots.comapsnet.org. This broad activity is attributed, in part, to its structural features that combine characteristics of both defensin and glycine-rich peptide families researchgate.nettandfonline.com.

Antifungal Activities against Phytopathogenic Fungi

This compound exhibits potent antifungal activity against plant pathogenic fungi researchgate.nettandfonline.comscilit.comnih.govoup.com. Studies have reported its activity against fungi such as Fusarium oxysporum and Geotrichum candidum researchgate.net. The concentrations of this compound required for 50% inhibition (IC50) of the growth of plant pathogenic fungi range from 11 to 36 μg/ml tandfonline.comscilit.comnih.govoup.com. This antifungal activity is thought to be related to its glycine and cysteine-rich amino acid composition researchgate.net.

Antifungal Activity of this compound (IC50 values)

Target FungiIC50 (μg/ml)Source
Plant pathogenic fungi11-36 tandfonline.comscilit.comnih.govoup.com
Fusarium oxysporumNot specified researchgate.net
Geotrichum candidumNot specified researchgate.net

Antibacterial Activities against Gram-Positive and Gram-Negative Bacteria

In addition to its antifungal properties, this compound is also active against both Gram-positive and Gram-negative bacteria researchgate.nettandfonline.comscilit.comnih.govoup.comapsnet.org. The IC50 values for inhibiting the growth of these bacteria are within the range of 11 to 36 μg/ml, similar to its antifungal activity tandfonline.comscilit.comnih.govoup.com. This activity against both types of bacteria is notable, as some other plant defensins may be more specific to Gram-positive bacteria tandfonline.com. The broad antibacterial spectrum of this compound is likely due to its unique structural characteristics researchgate.nettandfonline.com.

Antibacterial Activity of this compound (IC50 values)

Target BacteriaIC50 (μg/ml)Source
Gram-positive bacteria11-36 tandfonline.comscilit.comnih.govoup.com
Gram-negative bacteria11-36 tandfonline.comscilit.comnih.govoup.com
Various Gram-positive and -negativeNot specified researchgate.netapsnet.org

Biosynthesis and Regulatory Pathways of Fa Amp1

Gene Cloning and Expression of Fa-AMP1 Precursors

The synthesis of this compound begins with the transcription of its corresponding gene. While the specific cloning of the this compound gene is not extensively detailed in individual studies, the complete, chromosome-level genome of Fagopyrum esculentum has been assembled. nih.gov This genomic data provides the fundamental resource for identifying the gene sequence encoding the this compound precursor.

Like other plant defensins, this compound is synthesized as a precursor protein. nih.gov This precursor is larger than the final, active peptide and contains a crucial N-terminal signal sequence. This signal peptide acts as a molecular address label, directing the newly synthesized polypeptide to the endoplasmic reticulum and into the secretory pathway. nih.gov This initial expression as an inactive precursor is a common strategy in biological systems to safely transport and store potent molecules until they are needed. The amino acid sequence of the mature this compound peptide has been determined, providing a basis for identifying the full precursor sequence from the buckwheat genome. researchgate.net

Table 1: Characteristics of Mature this compound Peptide nih.govresearchgate.net

CharacteristicValue
Molecular Mass 3,879 Da
Amino Acid Residues 40
Key Residues High content of Cysteine and Glycine (B1666218)
Isoelectric Point > 10 (Basic peptide)
Source Seeds of Fagopyrum esculentum Moench.

Post-Translational Modifications of this compound

Post-translational modifications (PTMs) are critical steps that convert the inactive this compound precursor into the mature, functional antimicrobial peptide. These modifications are essential for its proper folding, stability, and biological activity.

The most significant PTM is the proteolytic cleavage of the N-terminal signal peptide. nih.gov As the precursor protein transits through the secretory pathway, this signal sequence is recognized and removed by specific proteases. This process releases the mature defensin (B1577277) peptide. This compound is classified as a Class I plant defensin, which is characterized by precursors composed of only a signal sequence and the mature defensin domain. wikipedia.orgnih.gov

Another crucial modification is the formation of disulfide bonds. The mature this compound peptide is rich in cysteine residues, which contain thiol groups. nih.govresearchgate.net The oxidative environment of the endoplasmic reticulum facilitates the formation of multiple intramolecular disulfide bridges between these cysteine residues. These bonds are vital for creating and maintaining the compact, highly stable three-dimensional structure characteristic of plant defensins, which is essential for their antimicrobial function. nih.gov

Transcriptional and Translational Regulation of this compound Synthesis

The synthesis of this compound is tightly regulated at both the transcriptional and translational levels to align with the plant's developmental and environmental needs, particularly in response to stress. The regulation of plant defensin genes, the family to which this compound belongs, is orchestrated by complex signaling networks.

Key signaling molecules in plant defense, such as methyl jasmonate, ethylene, and salicylic (B10762653) acid, are known to induce the production of plant defensins. nih.gov The promoter regions of defensin genes often contain specific cis-regulatory elements, such as methyl jasmonate response elements, that act as binding sites for transcription factors. frontiersin.org In Arabidopsis, the expression of plant defensin genes is shown to be regulated by the EDR1 protein kinase and the ORA59 transcription factor, indicating a sophisticated signaling cascade that controls their synthesis. tandfonline.com It is highly probable that the this compound gene is controlled by similar pathways, allowing its expression to be rapidly increased when the plant perceives a threat.

Table 2: Key Regulators of Plant Defensin Gene Expression nih.govtandfonline.com

Regulator TypeExamplesFunction
Signaling Molecules Methyl Jasmonate, Ethylene, Salicylic AcidInduce gene expression in response to stress.
Protein Kinases EDR1Positively regulates defensin gene expression.
Transcription Factors ORA59Binds to promoter regions to activate transcription.

Inducible Expression of this compound in Response to Biotic Stressors

A primary function of this compound is to protect the plant from pathogenic microorganisms. nih.govresearchgate.net Consequently, its expression is not always constant but is inducible, meaning it can be significantly upregulated in response to biotic stressors like fungal or bacterial attacks. nih.govnih.gov This inducible defense mechanism allows the plant to conserve resources during normal conditions and mount a rapid, robust defense when threatened.

Studies on various plant species have consistently shown that defensin genes are activated upon pathogen infection. frontiersin.orgnih.gov For instance, the expression of multiple defensin genes in Arabidopsis is strongly induced following invasion by fungal pathogens. tandfonline.com this compound itself exhibits potent antimicrobial activity against a broad spectrum of plant pathogenic fungi as well as Gram-positive and Gram-negative bacteria. nih.govresearchgate.net This biological activity underscores its role as a key component of the plant's innate immune response. The presence of this compound in seeds, in particular, suggests a crucial role in protecting the germinating seedling from soil-borne pathogens. wikipedia.org

Ecological and Physiological Roles of Fa Amp1 in Fagopyrum Esculentum

Contribution of Fa-AMP1 to Basal Plant Immunity

Basal immunity in plants represents a constitutive, or always-on, layer of defense that provides a general protective barrier against potential pathogens. Antimicrobial peptides like this compound are recognized as key components of this innate immune system in plants. They act as endogenous defense molecules, contributing to the plant's ability to ward off a broad spectrum of microorganisms before a full-blown infection takes hold. The presence of this compound in buckwheat seeds suggests a role in protecting this vital part of the plant from microbial invasion, potentially contributing to the early stages of defense upon germination or in response to initial pathogen contact. While specific studies detailing this compound's precise contribution to the basal level of immunity in Fagopyrum esculentum were not extensively detailed in the search results, its classification as a plant defensin (B1577277) and its broad-spectrum antimicrobial activity align with the known functions of AMPs in providing this foundational layer of defense. nih.govuct.ac.za

Role in Defense Responses Against Fungal and Bacterial Pathogens

A primary physiological role of this compound is its direct involvement in defense responses against plant pathogenic fungi and bacteria. Research has demonstrated that this compound possesses potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govuct.ac.za

Studies have determined the concentration required for 50% inhibition (IC50) of the growth of these pathogens, with reported values ranging from 11 to 36 µg/ml. nih.govuct.ac.za Specific pathogens against which this compound has shown activity include fungal species such as Fusarium oxysporum and Geotrichum candidum, and bacterial species including Erwinia carotovora, Agrobacterium rhizogenes, A. radiobacter, Clavibacter michiganensis, and Curtobacterium floccumfaciens. The broad spectrum of activity indicates that this compound acts as a versatile defense molecule capable of targeting diverse microbial threats.

The mechanism of action for plant AMPs often involves disrupting the cell membranes of pathogens or interfering with essential intracellular processes. The cationic nature of AMPs facilitates their interaction with the negatively charged components of microbial membranes. The abundance of glycine (B1666218) residues in buckwheat defensins like Fa-AMPs may be linked to their antibacterial activity, particularly against Gram-negative bacteria.

The following table summarizes the reported antimicrobial activity of this compound:

Target Organism CategoryReported IC50 Range (µg/ml)Specific Pathogens Mentioned
Plant Pathogenic Fungi11 - 36Fusarium oxysporum, Geotrichum candidum
Gram-Positive Bacteria11 - 36Clavibacter michiganensis, Curtobacterium floccumfaciens
Gram-Negative Bacteria11 - 36Erwinia carotovora, Agrobacterium rhizogenes, A. radiobacter

Note: The IC50 range applies broadly across the tested fungal and bacterial pathogens. Specific activity levels may vary depending on the individual pathogen.

This direct antimicrobial action is a crucial part of Fagopyrum esculentum's defense strategy, allowing the plant to directly combat invading pathogens and limit the spread of infection.

Significance of this compound in Plant Stress Adaptation

Plant stress adaptation involves a complex set of responses that enable plants to survive and thrive under adverse environmental conditions, including both biotic (e.g., pathogen attack) and abiotic (e.g., drought, heat) stresses. While the primary role of this compound highlighted in the research is its defense against biotic stress agents (fungi and bacteria), this function is inherently linked to plant stress adaptation. Pathogen attack is a significant form of biotic stress that can severely impact plant health and survival. By effectively controlling fungal and bacterial pathogens, this compound contributes directly to the plant's ability to withstand this type of stress.

Advanced Research and Analytical Approaches for Studying Fa Amp1

Proteomic and Transcriptomic Analyses for Comprehensive Profiling

Proteomic and transcriptomic analyses are powerful approaches for gaining a comprehensive understanding of the biological roles and mechanisms of action of antimicrobial peptides like Fa-AMP1. While peptidomic analysis has been applied in invertebrates, its use in plants for studying AMP repertoires is noted as less frequent. msu.ru Transcriptome sequencing, however, is utilized in the search for AMPs, often by identifying characteristic cysteine motifs within translated sequences. msu.ru

Applying transcriptomics to the study of this compound would involve analyzing the expression levels of the gene encoding this compound in buckwheat under different conditions, such as in response to pathogen challenge or environmental stress. This can reveal the regulatory mechanisms governing this compound production and its potential involvement in the plant's defense system. Proteomic analysis, on the other hand, would focus on the detection, identification, and quantification of this compound protein itself in various tissues or cellular compartments of buckwheat. This can provide insights into its localization, post-translational modifications, and abundance, which are crucial for its function. Although specific comprehensive proteomic or transcriptomic studies solely focused on this compound were not detailed in the search results, these methodologies are fundamental for a complete molecular profile of any protein, including AMPs, and are essential for elucidating the biological context of this compound activity within its native organism.

High-Resolution Structural Biology Techniques for Atomic-Level Understanding

Understanding the three-dimensional structure of this compound at an atomic level is critical for unraveling its mechanism of action and for potential modifications to enhance its properties. High-resolution structural biology techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures

NMR spectroscopy is a technique particularly well-suited for determining the solution structures of proteins and peptides. It provides detailed information about the conformation, dynamics, and interactions of molecules in a native-like environment. NMR has been employed to solve the solution structures of various antimicrobial peptides, including other plant AMPs like Ac-AMP2 and Ib-AMP1, as well as insect defensin (B1577277) A and viscotoxin c1. oup.comijpsr.comupf.edumdpi.commsu.runih.govdntb.gov.ua Studies on Ac-AMP2, for instance, revealed a structure characterized by a twisted antiparallel β-sheet and a short helical segment, stabilized by disulfide bonds. mdpi.com The solution structure of Ib-AMP1, solved by NMR, showed a loop structure stabilized by disulfide bonds. nih.gov While direct reports on the complete NMR structure determination of this compound were not prominently found, the successful application of NMR to other plant defensins and hevein-like peptides suggests its applicability and importance for determining the solution structure of this compound, providing insights into its folding and potential functional regions.

In Vitro and Ex Vivo Models for Functional Characterization of this compound

In vitro and ex vivo models are essential for characterizing the biological activity and functional mechanisms of this compound. In vitro studies have been widely used to assess the direct antimicrobial activity of purified this compound against a range of plant pathogenic fungi and bacteria. These studies typically involve determining the minimum inhibitory concentrations (MICs) or 50% inhibitory concentrations (IC50) required to inhibit microbial growth. As mentioned earlier, in vitro assays have shown that this compound is active against various Gram-positive and Gram-negative bacteria, as well as plant pathogenic fungi, with IC50 values between 11 and 36 µg/ml. researchgate.nettandfonline.comoup.comnih.govscilit.commdpi.com Comparisons of this compound and Fa-AMP2 in in vitro assays have also revealed how minor sequence differences, such as a single amino acid substitution at the C-terminus, can influence activity against specific microorganisms. mdpi.com

Ex vivo models, which involve using living tissues or organs outside the organism, can provide a more complex environment to study the interaction of this compound with host tissues and pathogens. While the search results primarily highlighted in vitro assessments of this compound's direct antimicrobial effects, ex vivo models are valuable for investigating aspects such as peptide stability in a biological matrix, penetration into plant tissues, and interactions with host defense responses. For instance, ex vivo studies have been used to evaluate the potential of other AMPs for controlling plant pathogens in citrus, demonstrating their relevance for assessing AMP efficacy in a more natural context than simple in vitro cultures. plos.org Applying similar ex vivo approaches to this compound could provide valuable insights into its potential for application in plant protection.

Genetic Engineering Approaches for Investigating this compound Function in Model Systems

Genetic engineering provides powerful tools to investigate the function of this compound in biological systems and to explore its potential applications, particularly in conferring resistance to pathogens. Introducing the gene encoding this compound into model organisms or crop plants allows researchers to study its expression, localization, and effects on pathogen susceptibility in a living system.

Genetic engineering has been successfully employed to enhance the disease resistance of plants by expressing genes for various antimicrobial peptides, including hevein-like peptides. msu.runih.govkuleuven.befrontiersin.orgbbc.co.uk For example, transgenic tomato and tobacco plants expressing Pn-AMP1, a hevein-like peptide, demonstrated high resistance to several pathogenic fungal strains. researchgate.netnih.gov Similarly, genetic modification of bananas with genes encoding other AMPs has shown increased resistance to Fusarium wilt. frontiersin.org These examples highlight the utility of genetic engineering in demonstrating the in planta function of AMPs like this compound and their potential in developing disease-resistant crops. By creating transgenic model systems expressing this compound, researchers can directly assess its contribution to plant defense and study the mechanisms by which it confers resistance.

Heterologous Expression Systems for Functional Validation

Heterologous expression systems are widely used to produce recombinant proteins, including antimicrobial peptides, in sufficient quantities for functional characterization, structural studies, and activity assays. These systems involve introducing the gene encoding the peptide into a different host organism for expression. Common heterologous expression systems for AMPs include bacteria like Escherichia coli, yeasts such as Pichia pastoris and Saccharomyces cerevisiae, and even plants. msu.rumdpi.comresearchgate.netfrontiersin.org

Expressing this compound in a heterologous system allows for the production of purified peptide, which is essential for detailed in vitro and ex vivo functional studies, including determining its precise antimicrobial spectrum, potency (IC50/MIC), and mechanism of action. msu.rumdpi.comresearchgate.net Heterologous expression can also be coupled with modifications to the peptide sequence to study the impact of specific amino acids or regions on its activity, providing insights into structure-function relationships. Furthermore, heterologous expression in plant systems can serve as a step towards developing transgenic plants with enhanced resistance, allowing for the evaluation of peptide expression levels and initial assessments of efficacy in a plant environment before developing stable transgenic lines in target crops. mdpi.com

Gene Silencing and Overexpression Studies for Pathway Elucidation

Gene silencing and overexpression studies are powerful techniques employed to investigate the function of specific genes and delineate their roles within biological pathways. These approaches involve either reducing or eliminating the expression of a target gene (silencing) or increasing its expression level (overexpression) to observe the resulting phenotypic changes and understand the gene's contribution to a particular process or pathway.

While gene manipulation techniques, including silencing and overexpression, are widely used in plant science to elucidate gene function and pathways, research specifically detailing gene silencing or overexpression studies conducted on the this compound gene (encoding the antimicrobial peptide from Fagopyrum esculentum, buckwheat) for the explicit purpose of elucidating its biological pathway was not found in the available search results. bg.ac.rsnih.gov The existing literature primarily characterizes this compound as an antimicrobial peptide with demonstrated antifungal and antibacterial activities.

It is important to note that gene manipulation studies, particularly involving silencing (through mutations) and overexpression, have been extensively performed on a different protein/gene also referred to as AMP1 (ALTERED MERISTEM PROGRAM1) in Arabidopsis thaliana. This Arabidopsis AMP1 is a putative glutamate (B1630785) carboxypeptidase involved in various developmental processes and has been implicated in miRNA-mediated translational repression. Studies on Arabidopsis AMP1 have utilized gene silencing (e.g., amp1 mutants) and overexpression to understand its complex roles in meristem development, flowering time, seed dormancy, and its interaction with the miRNA pathway.

Evolutionary and Comparative Analysis of Fa Amp1

Phylogenetic Relationships of Fa-AMP1 with Other Plant AMP Families

This compound is firmly classified within the plant defensin (B1577277) family, a large and diverse group of cysteine-rich peptides that form a crucial component of the innate immune system in plants. nih.gov Plant defensins are characterized by a conserved three-dimensional fold, known as the cysteine-stabilized αβ (CSαβ) motif, which consists of a triple-stranded antiparallel β-sheet and an α-helix stabilized by a network of disulfide bonds. mdpi.comnih.gov

This compound, along with its isoform Fa-AMP2, is considered a novel type of plant defensin due to its unusually high content of glycine (B1666218) residues. nih.gov This characteristic suggests a potential evolutionary link to the glycine-rich peptide (GRP) family, another class of antimicrobial proteins. nih.gov However, the primary structure and the arrangement of its eight cysteine residues firmly place it within the defensin superfamily. researchgate.net The defensins themselves are believed to have an ancient evolutionary origin, with evidence suggesting they evolved from a single ancestral gene and have since diversified to meet the challenges of various pathogens. nih.gov

Comparative Sequence and Structural Analysis with Homologous Peptides

A detailed comparison of this compound's amino acid sequence and structure with those of its homologs reveals both conserved features and significant variations that likely contribute to its specific antimicrobial activity.

Sequence Comparison:

This compound is a 40-amino acid peptide with the sequence AQCGAQGGGATCPGGLCCSQWGWCGSTPKYCGAGCQSNCK. nih.gov A key feature is the presence of eight cysteine residues that form four disulfide bonds, a hallmark of many plant defensins. nih.gov The high proportion of glycine residues (10 out of 40) is a distinguishing characteristic. researchgate.net

Below is a comparative table of this compound with its isoform Fa-AMP2 and other plant defensins. This comparison highlights the conserved cysteine backbone and the variability in the intervening amino acid sequences.

Peptide NameOrganismSequenceKey Differences from this compound
This compound Fagopyrum esculentumAQCGAQGGGATCPGGLCCSQWGWCGSTPKYCGAGCQSNCK -
Fa-AMP2Fagopyrum esculentumAQCGAQGGGATCPGGLCCSQWGWCGSTPKYCGAGCQSNCRSubstitution of Lysine (B10760008) (K) with Arginine (R) at the C-terminus. researchgate.net
Rs-AFP1Raphanus sativusQKCERPSGNTCRGGFCCNTWCRCTRRFCGRGCQRGFCDifferent amino acid composition between cysteine residues.
γ1-PTriticum aestivumKSC-CRSTTGLC-KTCC-S-YGWCF-STP-YCGKGCQSSCRDifferent spacing and composition of amino acids between cysteines.
γ-HordothioninHordeum vulgareKSC-CRSTTGLC-KTCC-S-YGWCF-STP-YCGKGCQSSCRIdentical to γ1-P, highlighting conservation across related species.

Note: The sequences are presented to highlight the conserved cysteine residues (C) and the variations in the intervening amino acid sequences.

Even a single amino acid substitution can significantly impact the antimicrobial activity of these peptides. For instance, the substitution of the C-terminal lysine in this compound with arginine in Fa-AMP2 results in altered activity spectra against different fungal and bacterial pathogens. nih.gov this compound exhibits greater activity against Fusarium oxysporum, while Fa-AMP2 is more potent against Geotrichum candidum and Agrobacterium radiobacter. nih.gov

Structural Comparison:

The three-dimensional structure of plant defensins is remarkably conserved, despite significant sequence divergence. nih.gov The CSαβ motif provides a stable scaffold, while the loops connecting the secondary structure elements are hypervariable. mdpi.com This structural conservation suggests a common mechanism of action, likely involving interaction with microbial cell membranes. nih.gov

This compound is predicted to adopt this conserved defensin fold. The disulfide bridging pattern, typically C1-C8, C2-C5, C3-C6, and C4-C7 in plant defensins, is crucial for maintaining this structure and, consequently, its biological activity. nih.gov The abundance of glycine in this compound may confer additional flexibility to certain regions of the peptide, potentially influencing its interaction with target membranes or intracellular components.

Evolutionary Adaptations of this compound in Fagopyrum esculentum

The evolution of antimicrobial peptides like this compound in Fagopyrum esculentum is driven by the constant selective pressure exerted by pathogenic microorganisms. Plants, lacking an adaptive immune system, rely heavily on a diverse arsenal (B13267) of innate defense molecules, including AMPs. wikipedia.org The evolution of these peptides is characterized by gene duplication and diversification, leading to families of related proteins with varied antimicrobial specificities. icrisat.org

The presence of at least two isoforms of this defensin in buckwheat, this compound and Fa-AMP2, is indicative of gene duplication followed by minor sequence divergence. This "gene tinkering" allows the plant to develop a more nuanced defense system, with different isoforms potentially targeting different pathogens or having different efficacies under various environmental conditions. nih.gov

The unique glycine-rich nature of this compound may represent an evolutionary adaptation to target specific types of pathogens or to enhance its activity in the particular biochemical environment of buckwheat seeds. Glycine-rich proteins are known for their structural flexibility, which could be advantageous for interacting with diverse microbial surfaces. nih.gov The broad-spectrum activity of this compound against both fungi and bacteria suggests it is a versatile component of buckwheat's defense arsenal. researchgate.netnih.gov

Furthermore, the evolution of plant defensins is often shaped by positive selection, where mutations that confer a selective advantage (e.g., enhanced antimicrobial activity or a broader target range) are favored and become more common in a population. frontiersin.org While specific studies on positive selection in the this compound gene are not extensively documented, the diversity observed within the plant defensin family as a whole strongly suggests that this is a common evolutionary mechanism. frontiersin.org This ongoing evolutionary process ensures that plants can adapt to new and evolving pathogenic threats, with antimicrobial peptides like this compound at the forefront of this molecular arms race.

Future Research Trajectories for Fa Amp1

Elucidation of Detailed Molecular Interaction Mechanisms

While Fa-AMP1 is known to exhibit antimicrobial activity, the precise molecular mechanisms by which it interacts with target microbial cells require further detailed investigation. Plant defensins, in general, can act through various mechanisms, including disrupting microbial membranes, interacting with specific membrane lipids or receptors, and interfering with intracellular processes like cell wall biosynthesis or DNA/protein synthesis oup.comnih.govnih.gov. For this compound, specifically, research indicates it likely possesses structural features found in both defensin (B1577277) and glycine-rich peptide families, contributing to its broad spectrum researchgate.net. Future studies should aim to:

Identify specific binding partners or receptors on the surface of target pathogens, such as fungi and bacteria, that this compound interacts with.

Characterize the structural changes this compound undergoes upon interaction with microbial membranes or other cellular components.

Determine if this compound forms pores or channels in microbial membranes and elucidate the dynamics of such interactions.

Investigate potential intracellular targets or pathways that are affected by this compound after it enters the microbial cell.

Utilize advanced techniques like high-resolution microscopy, spectroscopy, and molecular dynamics simulations to visualize and model the interactions at a molecular level.

Understanding these detailed mechanisms will be crucial for optimizing this compound's activity and developing strategies for its application.

Investigation of Post-Translational Regulation and Peptide Maturation

The activity and localization of peptides can be significantly influenced by post-translational modifications (PTMs) and the processes of peptide maturation from precursor proteins nih.govmdpi.com. While the initial purification and sequencing of this compound from buckwheat seeds have been reported, the PTMs it might undergo in planta and the precise steps involved in its maturation from a precursor require further study researchgate.net. Future research should focus on:

Identifying any PTMs present on the mature this compound peptide, such as phosphorylation, glycosylation, or other modifications, and determining their impact on its stability, activity, and localization.

Mapping the proteolytic cleavage sites involved in processing the this compound precursor protein to its mature, active form.

Investigating the enzymes responsible for these maturation steps and their regulation.

Understanding how environmental cues or developmental signals in the plant might influence the PTMs and maturation of this compound.

A comprehensive understanding of these post-translational events will provide insights into the regulation of this compound activity in the plant and could inform strategies for recombinant production or modification.

Systems Biology Approaches to Map this compound Regulatory Networks

Antimicrobial peptide genes are often integrated into complex plant immunity signaling networks, with their expression regulated by various factors, including plant hormones and transcription factors oup.comnih.gov. To fully understand the role of this compound in buckwheat defense, future research should employ systems biology approaches to map its regulatory networks:

Identify the transcription factors that bind to the promoter region of the gene encoding this compound and regulate its expression.

Investigate the hormonal signals (e.g., jasmonic acid, ethylene, salicylic (B10762653) acid) that influence this compound gene expression in response to pathogen attack or other stresses oup.com.

Utilize transcriptomics and proteomics to identify other genes and proteins that are co-regulated with this compound during defense responses.

Develop network models to visualize and analyze the complex interactions between this compound and other components of the plant immune system.

Discovery of Novel this compound Isoforms and Derivatives

The initial research identified two isoforms, this compound and Fa-AMP2, in buckwheat seeds researchgate.net. Given the diversity of AMPs in plants, it is possible that other isoforms or derivatives of this compound exist within buckwheat or related species. Future research should aim to:

Employ advanced peptidomic and genomic techniques to search for additional this compound isoforms or closely related peptides in different tissues or developmental stages of buckwheat, or in other Fagopyrum species.

Characterize the structural and functional properties of any newly discovered isoforms or derivatives.

Investigate whether these novel molecules exhibit different antimicrobial specificities or potencies compared to this compound and Fa-AMP2.

Explore the potential for generating synthetic derivatives of this compound with enhanced stability, activity, or targeted specificity based on structure-function relationship studies nih.gov.

Discovering novel isoforms and derivatives could expand the repertoire of this compound-like molecules with potentially improved properties for various applications.

Exploration of Synergistic Actions with Other Plant Defense Compounds

Plants produce a wide array of defense compounds, including other AMPs, pathogenesis-related proteins, and secondary metabolites mdpi.comd-nb.info. These compounds often act synergistically to provide robust protection against pathogens frontiersin.orgfrontiersin.org. Future research should explore the potential synergistic actions of this compound with other defense compounds found in buckwheat or other plants:

Investigate the combined effects of this compound with other known buckwheat AMPs or defense proteins on various pathogens.

Explore potential synergistic interactions between this compound and plant secondary metabolites with antimicrobial properties.

Elucidate the mechanisms underlying any observed synergistic effects, such as enhanced membrane disruption, improved uptake of compounds, or targeting of multiple pathways in the pathogen.

Assess the potential for combining this compound with conventional antimicrobial agents to enhance efficacy and potentially reduce the development of resistance nih.govnih.gov.

Understanding synergistic interactions could lead to the development of more effective, multi-component defense strategies or antimicrobial formulations.

Q & A

Q. What are the primary methodologies for isolating and purifying Fa-AMP1 from plant sources?

this compound, an antimicrobial peptide from buckwheat (Fagopyrum esculentum), is typically isolated using ammonium sulfate precipitation followed by ion-exchange chromatography (e.g., DEAE-Sepharose Fast Flow). These steps separate the peptide based on solubility and charge differences. Further purification may involve reversed-phase HPLC to ensure homogeneity. Characterization via MALDI-TOF mass spectrometry confirms molecular weight, while Edman sequencing verifies the amino acid sequence .

Q. How do researchers validate the antimicrobial activity of this compound in vitro?

Standard assays include broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Zone-of-inhibition tests on agar plates provide qualitative activity data. Controls like polymyxin B (for bacteria) and amphotericin B (for fungi) ensure assay validity. Data interpretation requires normalization to peptide concentration and solvent effects .

Q. What structural features of this compound contribute to its antimicrobial function?

this compound’s α-helical structure, stabilized by disulfide bonds, enables membrane disruption. Circular dichroism (CD) spectroscopy under varying pH/salt conditions reveals conformational stability. Computational tools like molecular dynamics simulations model peptide-lipid bilayer interactions, highlighting hydrophobic and electrostatic forces critical for pore formation .

Advanced Research Questions

Q. How can researchers address inconsistencies in this compound’s reported MIC values across studies?

Variability arises from differences in bacterial strains, growth media, and peptide purity. To mitigate this:

  • Standardize protocols using CLSI/EUCAST guidelines.
  • Include internal controls (e.g., reference strains like E. coli ATCC 25922).
  • Report peptide purity (e.g., ≥95% via HPLC) and solvent details. Cross-study comparisons should normalize data to colony-forming units (CFUs) and incubation time .

Q. What experimental strategies optimize this compound’s stability under physiological conditions?

  • Protease resistance : Modify peptide termini (acetylation/amidation) or incorporate D-amino acids.
  • Thermal stability : Use differential scanning calorimetry (DSC) to assess melting temperatures.
  • Salt tolerance : Test activity in high-ionic-strength buffers (e.g., 150 mM NaCl) to mimic bodily fluids. Synchrotron radiation CD can monitor structural changes in real time .

Q. How to design a robust study investigating this compound’s synergistic effects with conventional antibiotics?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For FICI ≤0.5, synergy is confirmed. Include time-kill curves to assess bactericidal kinetics. Address conflicting results by evaluating:

  • Bacterial membrane potential changes (via DiSC3(5) fluorescence).
  • Efflux pump inhibition (e.g., using phenylalanine-arginine β-naphthylamide). Statistical validation requires ≥3 biological replicates .

Q. What bioinformatics approaches predict this compound’s interactions with host cell membranes?

Tools like CAMP (Collection of Antimicrobial Peptides) provide sequence-structure-activity data for homology modeling. Molecular docking (e.g., AutoDock Vina) simulates binding to lipid bilayers. Machine learning platforms (e.g., AMPlify) predict toxicity thresholds by training on peptide-cell viability datasets .

Data Analysis and Reproducibility

Q. How should researchers handle contradictory data in this compound’s cytotoxicity profiles?

  • Assay selection : Compare hemolysis (RBC lysis) vs. MTT assays (mammalian cell viability).
  • Concentration gradients : Test sub-MIC to 10× MIC ranges.
  • Membrane specificity : Use calcein-leakage assays on synthetic vesicles (e.g., POPC/POPG). Discrepancies often stem from cell type differences (e.g., primary vs. immortalized lines) .

Q. What steps ensure reproducibility in this compound’s structural characterization?

  • NMR conditions : Standardize solvent (e.g., 30% HFIP/water), temperature, and pH.
  • Deposit raw data : Share CD spectra, NMR chemical shifts, and crystallographic coordinates in repositories like Protein Data Bank.
  • Peer review : Publish full experimental details in supplementary materials, including buffer recipes and instrument calibration logs .

Experimental Design and Reporting

Q. How to structure a manuscript on this compound to meet rigorous journal standards?

  • Introduction : Link this compound’s novelty to unmet needs (e.g., antibiotic resistance). Cite prior AMP studies (e.g., defensins, LL-37).
  • Methods : Detail peptide synthesis (e.g., solid-phase vs. recombinant), purification yields, and QC metrics.
  • Results : Use tables for MICs, toxicity data, and structural parameters. Avoid duplicating figures in text.
  • Discussion : Contrast findings with homologous peptides (e.g., Fa-AMP2) and propose mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.